molecular formula C6H5BrClN B1338138 4-(Bromomethyl)-2-chloropyridine CAS No. 83004-15-3

4-(Bromomethyl)-2-chloropyridine

Cat. No. B1338138
CAS RN: 83004-15-3
M. Wt: 206.47 g/mol
InChI Key: JNWWUDOYVBWQJP-UHFFFAOYSA-N
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Description

“4-(Bromomethyl)benzonitrile” is a chemical compound with the linear formula: BrCH2C6H4CN . It’s used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile . “4-(Bromomethyl)benzoic acid” is another related compound with the molecular formula C8H7BrO2 .


Synthesis Analysis

The synthesis of these compounds often involves reactions with other chemicals. For instance, “4-(Bromomethyl)benzonitrile” reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .


Molecular Structure Analysis

The molecular structure of “4-(Bromomethyl)benzoic acid” is represented by the InChI key: CQQSQBRPAJSTFB-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. For example, “4-(Bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds vary. For instance, “4-(Bromomethyl)benzoic acid” has a molecular weight of 215.04 g/mol .

Scientific Research Applications

  • Polymer Research
    • Application Summary : “4-(Bromomethyl)-2-chloropyridine” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
    • Methods of Application : For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) was obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide. Terminally brominated poly (methyl methacrylate) (PMMA-Br) was synthesized using t-BuBP and methyl methacrylate via free-radical polymerization .
    • Results or Outcomes : The primary parameters, for example concentration, and time that affect reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT. Mn,GPC values of the copolymers were between 24,900 g.mol −1 and 74,100 g.mol −1 .
  • Synthesis of Ligands

    • Application Summary : “4-(Bromomethyl)benzonitrile”, which is similar to “4-(Bromomethyl)-2-chloropyridine”, is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
    • Methods of Application : It is useful in the preparation of 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
    • Results or Outcomes : The product, 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile, is a ligand that can be used in various chemical reactions .
  • Functionalisation of Pyrene Derivatives

    • Application Summary : Bromopyrenes, which are derivatives of pyrene, are significant in synthetic chemistry, materials science, and environmental studies . While “4-(Bromomethyl)-2-chloropyridine” is not directly mentioned, it’s plausible that it could be used in similar bromination reactions.
    • Methods of Application : The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies .
    • Results or Outcomes : This research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
  • Synthesis of Bromomethyl Sulfides

    • Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the bromomethylation of thiols, enabling bromomethyl sulfides as useful building blocks .
    • Methods of Application : This involves the reaction of thiols with a bromomethyl compound, such as “4-(Bromomethyl)-2-chloropyridine”, to generate bromomethyl sulfides .
    • Results or Outcomes : The bromomethyl sulfides produced can serve as valuable synthetic intermediates .
  • Preparation of Hypercrosslinked Polymers

    • Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the preparation of hypercrosslinked polymers (HCPs), which are a series of permanent microporous polymer materials .
    • Methods of Application : The preparation of HCPs involves the use of a bromomethyl compound, such as “4-(Bromomethyl)-2-chloropyridine”, as a building block in the polymerization process .
    • Results or Outcomes : The resulting HCPs have diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
  • Synthesis of Eprosartan

    • Application Summary : “4-(Bromomethyl)-2-chloropyridine” could potentially be used in the synthesis of eprosartan, an antihypertensive agent .
    • Methods of Application : This involves the reaction of “4-(Bromomethyl)-2-chloropyridine” with other reagents to form eprosartan .
    • Results or Outcomes : Eprosartan is a medication used to treat high blood pressure .

Safety And Hazards

These compounds can pose safety hazards. For example, “Methyl 4-(bromomethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns, eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

The future directions in the research of these compounds could involve the development of novel anticancer drugs. Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs .

properties

IUPAC Name

4-(bromomethyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWWUDOYVBWQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513842
Record name 4-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloropyridine

CAS RN

83004-15-3
Record name 4-(Bromomethyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (19 g, 71 mmol) and carbon tetrabromide (29 g, 88 mmol) were added to a solution of 2-chloropyridine-4-methanol (8.5 g, 59 mmol, Reference compound No. 7-1) in methylene chloride (250 mL), then the mixture was stirred at room temperature for 1 hour. The solvent was evaporated under reduced pressure, and then the resulting residue was purified by silica gel column chromatography to give 4-bromomethyl-2-chloropyridine. Immediately, 2-mercaptonicotinic acid (9.1 g, 59 mmol) was added to a solution of this bromo intermediate in N,N-dimethylformamide (100 mL) under ice-cooling, then triethylamine (25 mL, 180 mmol) was added dropwise thereto. The reaction mixture was stirred at room temperature for 15 hours, then diethyl ether (100 mL) and water (600 mL) were added thereto, and the organic layer and the aqueous layer were separated. The aqueous layer was adjusted to pH 6 with 2N hydrochloric acid, the precipitated solid was filtered off. The solid was washed with water and diethyl ether, and dried at 50° C. under reduced pressure to give 12 g of the title reference compound as a yellow solid. (Yield 73%)
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
29 g
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0 (± 1) mol
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reactant
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250 mL
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Synthesis routes and methods II

Procedure details

A solution of 0.2 g of 2-chloro-4-(hydroxymethyl)pyridine in 2.5 ml of dichloromethane is added dropwise to a solution of 0.706 g of dibromotriphenylphosphorane in 9.5 ml of dichloromethane, under an inert atmosphere of argon at a temperature in the region of 20° C. Stirring is continued at this temperature for about 1 hour. The reaction medium is taken up in 50 ml of dichloromethane and then washed with 3×50 ml of water. The organic phase is dried over magnesium sulfate, filtered and then concentrated to dryness under reduced pressure. The residue thus obtained is purified by flash chromatography using a cartridge 20 mm in diameter packed with 10 g of 20-40 μm conditioned silica, and then eluted with a mixture (cyclohexane/ethyl acetate) (8/2) (v/v) at a flow rate of 8 ml/minute. The fractions between 8 and 24 ml are concentrated under reduced pressure. 0.1 g of 2-chloro-4-(bromomethyl)-pyridine is thus obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.706 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-chloropyridine-4-methanol (1.02 g, 7.10 mmol) in 15 mL of dichloromethane was added thionyl bromide (1.77 g, 8.53 mmol) dropwise. After 15 min, the reaction was quenched with saturated aqueous ammonium chloride. The organic solution was washed 2× with water, dried over sodium sulfate, filtered, and concentrated in vacuo to provide 4-(bromomethyl)-2-chloropyridine that gave a mass ion (ES+) of 208.0 for [M+H]+.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Cheng - 2003 - search.proquest.com
Neuronal nicotinic acetylcholine receptors (nAChRs) are members of a superfamily of ligand-gated ion channels, and have long been the target for the development of therapeutic …
Number of citations: 0 search.proquest.com
E Jung, R Soto-Acosta, RJ Geraghty, L Chen - Molecules, 2022 - mdpi.com
To search for Zika virus (ZIKV) antivirals, we have further explored previously reported 7H-pyrrolo[2,3-d]pyrimidines by examining an alternative substitution pattern of their central …
Number of citations: 3 www.mdpi.com
J Lan - 2022 - dial.uclouvain.be
As described in the general introduction, metabolism of tumor cells switches between glycolytic and oxidative phosphorylation (OXPHOS), depending on the tumor microenvironment …
Number of citations: 0 dial.uclouvain.be
J Cheng, L Xu, ED Stevens, ML Trudell… - Journal of …, 2004 - Wiley Online Library
… A solution of 3.8 g (13 mmol) of 5-bromo-4-bromomethyl-2chloropyridine (1 7), 1.1 g (8.8 mmol) of 8-azabicyclo[3.2.1]octan-3-one (9) and 2.5 mL (18 mmol) of triethylamine in 40 mL of …
Number of citations: 4 onlinelibrary.wiley.com
RN Nair, TD Bannister - European journal of organic chemistry, 2015 - Wiley Online Library
In the course of a structure–activity relationship study of pyrrole[3,4‐d]pyridazinones, we optimized conditions for a one‐pot directed lithiation/alkylation reaction that also promoted in …
Z Ferjancic, B Quiclet-Sire, SZ Zard - Synthesis, 2008 - thieme-connect.com
2-, 3-, or 4-Pyridylmethyl radicals can be made to add to nonactivated alkenes to give a variety of otherwise inaccessible pyridine derivatives. Bicyclic structures can be obtained by …
Number of citations: 9 www.thieme-connect.com
J De Schutter - 2013 - escholarship.mcgill.ca
La synthase farnésyl-pyrophosphate (FPPS) est à l'origine du premier point de dérivation de la voie du mévalonate, une route biosynthétique important qui fournit des molécules de …
Number of citations: 2 escholarship.mcgill.ca

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